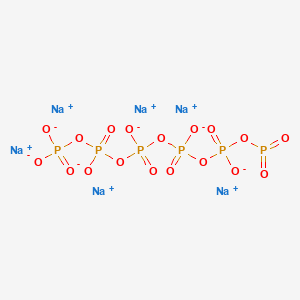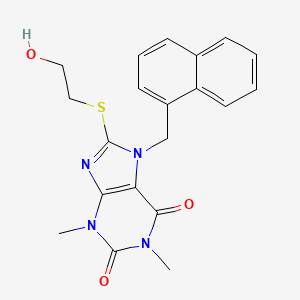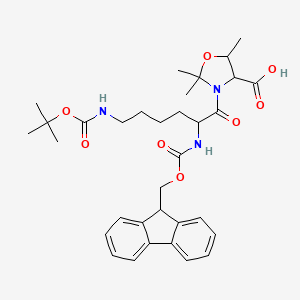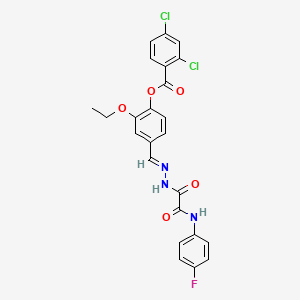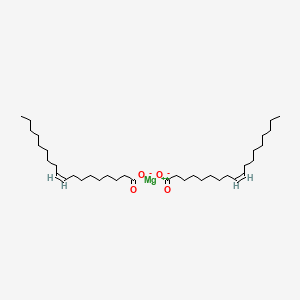
Magnesiumoleat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium oleate is a chemical compound with the empirical formula C36H66MgO4 and a molecular weight of 587.21. It is a magnesium salt of oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Magnesium oleate can be synthesized through an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both a water phase and an oil phase. The mixture is then heated, stirred, and reacted for a certain period to form a layered mixed solution. The oil phase is evaporated and separated to obtain high-purity magnesium oleate . This method is advantageous due to its low preparation cost, environmental friendliness, and ease of industrialization.
Analyse Des Réactions Chimiques
Magnesium oleate undergoes various chemical reactions, including:
Oxidation: Magnesium oleate can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Magnesium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Applications De Recherche Scientifique
Magnesium oleate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various inorganic nanomaterials.
Biology: Magnesium oleate is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of magnesium oleate involves its interaction with various molecular targets and pathways. As a magnesium salt, it can modulate ion channels and act as a cofactor for enzymatic reactions. Magnesium oleate can also interact with cell membranes, influencing their fluidity and permeability. These interactions contribute to its effects in biological systems .
Comparaison Avec Des Composés Similaires
Magnesium oleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium palmitate. While all these compounds share similar properties, magnesium oleate is unique due to its specific fatty acid component, oleic acid. This gives it distinct physical and chemical properties, making it suitable for specific applications. Similar compounds include:
- Magnesium stearate
- Magnesium palmitate
- Magnesium myristate
Magnesium oleate stands out due to its unique combination of magnesium and oleic acid, which imparts specific characteristics and applications not found in other magnesium salts.
Propriétés
Formule moléculaire |
C36H66MgO4 |
|---|---|
Poids moléculaire |
587.2 g/mol |
Nom IUPAC |
magnesium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
TYYXXEAZZVHRDF-CVBJKYQLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
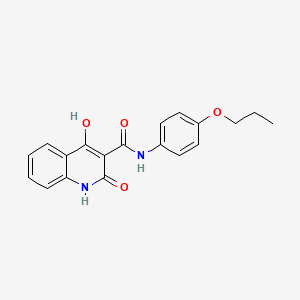
![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
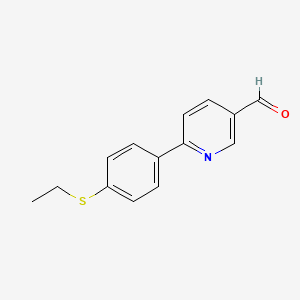
![(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051329.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
